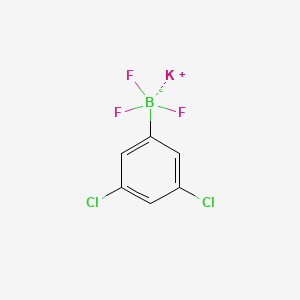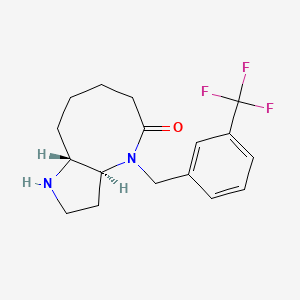
(3AS,9aR)-4-(3-Trifluoromethyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Overview
Description
(3AS,9aR)-4-(3-Trifluoromethyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one is a complex organic compound characterized by its unique structural features. This compound contains a trifluoromethyl-benzyl group attached to a decahydro-1,4-diaza-cyclopentacycloocten-5-one core. The stereochemistry is specified by the (3AS,9aR) configuration, indicating the spatial arrangement of atoms in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,9aR)-4-(3-Trifluoromethyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one typically involves multiple steps, including the formation of the diaza-cyclopentacycloocten core and the introduction of the trifluoromethyl-benzyl group. Common synthetic routes may include:
Formation of the Core Structure: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Trifluoromethyl-Benzyl Group: This can be achieved through nucleophilic substitution reactions, where a trifluoromethyl-benzyl halide reacts with the core structure under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3AS,9aR)-4-(3-Trifluoromethyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3AS,9aR)-4-(3-Trifluoromethyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its trifluoromethyl group can enhance binding affinity and specificity.
Medicine
In medicine, this compound may be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3AS,9aR)-4-(3-Trifluoromethyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3AS,9aR)-4-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one: Similar structure but lacks the trifluoromethyl group.
(3AS,9aR)-4-(3-Methyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3AS,9aR)-4-(3-Trifluoromethyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one makes it unique compared to similar compounds
Properties
IUPAC Name |
(3aS,9aR)-4-[[3-(trifluoromethyl)phenyl]methyl]-2,3,3a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-b]azocin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c18-17(19,20)13-5-3-4-12(10-13)11-22-15-8-9-21-14(15)6-1-2-7-16(22)23/h3-5,10,14-15,21H,1-2,6-9,11H2/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZMDLMPKIIKOB-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(C2CCNC2C1)CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)N([C@H]2CCN[C@@H]2C1)CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



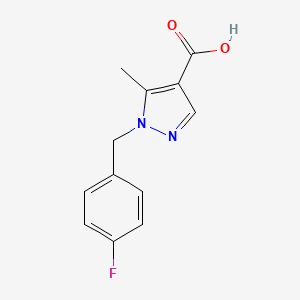
![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)
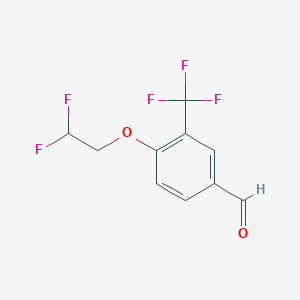

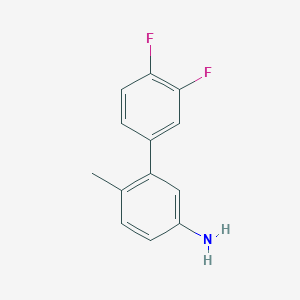
![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)
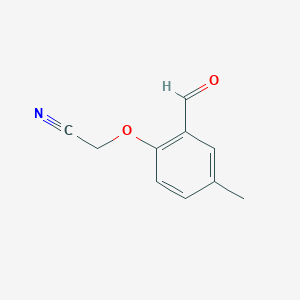
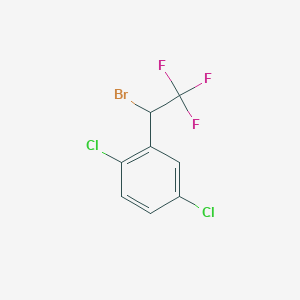
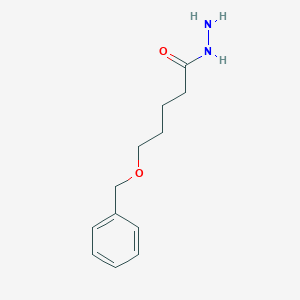
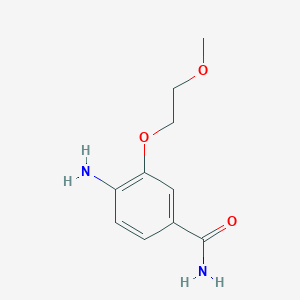
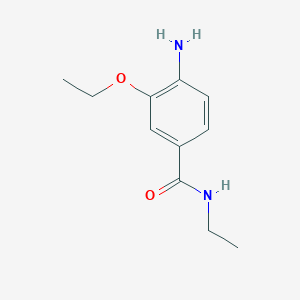
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)
